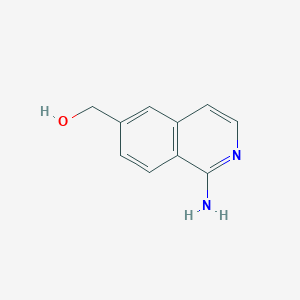

(1-Aminoisoquinolin-6-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-aminoisoquinolin-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-9-2-1-7(6-13)5-8(9)3-4-12-10/h1-5,13H,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQORUBXVDCOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol: A Versatile Building Block in Medicinal Chemistry

Abstract

(1-Aminoisoquinolin-6-yl)methanol is a functionalized heterocyclic compound of significant interest to the pharmaceutical and drug discovery sectors. The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound, positioning it as a key building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Introduction to the 1-Aminoisoquinoline Scaffold

The isoquinoline nucleus, a fusion of a benzene and a pyridine ring, is a cornerstone in the architecture of numerous natural alkaloids and synthetic compounds with profound biological effects.[2][3] The introduction of an amino group at the C-1 position significantly influences the electronic properties and reactivity of the isoquinoline ring system, often imparting crucial interactions with biological targets. The 1-aminoisoquinoline moiety is a recognized pharmacophore, particularly in the design of inhibitors for various protein kinases, which are pivotal targets in oncology, immunology, and neurodegenerative diseases.[4][5] The additional presence of a hydroxymethyl group at the C-6 position provides a valuable handle for further chemical modification and optimization of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, its fundamental properties can be summarized and predicted based on its chemical structure and data from related compounds.

| Property | Value | Source/Method |

| CAS Number | 1374656-02-6 | [6][7] |

| Molecular Formula | C₁₀H₁₀N₂O | Calculated |

| Molecular Weight | 174.199 g/mol | [6] |

| Appearance | Predicted: Off-white to light yellow solid | Inferred from related aminoisoquinolines |

| Melting Point | Not available. Predicted: >150 °C | Inferred from related aminoisoquinolines |

| Solubility | Predicted: Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | Inferred from structural analysis |

| pKa | Not available. Predicted: Amine pKa ~5-7 | Inferred from related 1-aminoisoquinolines |

Safety Information: this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound.[8][9]

Proposed Synthesis and Purification

A specific, detailed synthesis of this compound has not been prominently published. However, a plausible and efficient synthetic route can be designed based on established methodologies for the functionalization of isoquinolines. A logical approach would involve the reduction of a corresponding carboxylic acid or ester derivative.

Proposed Synthetic Pathway

A potential synthetic route could commence with the commercially available 6-methylisoquinoline, proceeding through oxidation to the carboxylic acid, followed by amination at the 1-position, and concluding with the reduction of the carboxylic acid to the primary alcohol.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and has not been experimentally validated. It is based on standard organic chemistry transformations.

Step 1: Oxidation of 6-Methylisoquinoline to Isoquinoline-6-carboxylic acid

-

To a stirred solution of 6-methylisoquinoline in a mixture of pyridine and water, add potassium permanganate (KMnO₄) portion-wise at reflux.

-

Maintain the reflux for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate.

-

Wash the precipitate with hot water.

-

Combine the filtrate and washings, and acidify with a mineral acid (e.g., HCl) to precipitate the isoquinoline-6-carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Amination of Isoquinoline-6-carboxylic acid to 1-Aminoisoquinoline-6-carboxylic acid

-

In a suitable high-boiling point aprotic solvent (e.g., N,N-dimethylaniline), dissolve isoquinoline-6-carboxylic acid.

-

Add sodium amide (NaNH₂) portion-wise at an elevated temperature (Chichibabin reaction).

-

Heat the reaction mixture for several hours, monitoring the progress by TLC.

-

Cool the reaction mixture and carefully quench with water.

-

Adjust the pH to precipitate the 1-aminoisoquinoline-6-carboxylic acid.

-

Collect the product by filtration, wash with water, and dry.

Step 3: Reduction of 1-Aminoisoquinoline-6-carboxylic acid to this compound

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 1-aminoisoquinoline-6-carboxylic acid portion-wise to the LiAlH₄ suspension, controlling the rate of addition to manage the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by column chromatography on silica gel, using a gradient elution system of dichloromethane and methanol to afford the pure this compound.

Spectral Analysis (Predicted)

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on the compound's structure.

-

¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, a singlet for the hydroxymethyl (CH₂OH) group, a broad singlet for the amino (NH₂) protons, and a signal for the hydroxyl proton. The chemical shifts and coupling constants will be characteristic of the substituted isoquinoline system.

-

¹³C NMR (Carbon-13 NMR): The spectrum would display ten distinct carbon signals corresponding to the ten carbon atoms in the molecule, including the hydroxymethyl carbon and the aromatic carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the alcohol (a broad peak around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C=C/C=N stretching of the isoquinoline core (in the 1400-1600 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).

Chemical Reactivity and Applications in Drug Discovery

This compound is a bifunctional molecule, with the primary amine and primary alcohol groups offering versatile points for chemical derivatization.

Caption: Reactivity and derivatization potential of this compound.

The 1-amino group can readily undergo acylation, sulfonylation, and alkylation reactions, allowing for the introduction of a wide variety of substituents to probe structure-activity relationships (SAR). The 6-hydroxymethyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid, providing further avenues for molecular elaboration.

The primary application of this compound is as an intermediate in the synthesis of more complex molecules for drug discovery.[4] The 1-aminoisoquinoline scaffold is a key component of numerous kinase inhibitors. The hydroxymethyl group at the 6-position can serve as a non-obtrusive linker or a point of attachment to other pharmacophoric elements, potentially improving solubility, metabolic stability, and target engagement.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. While detailed experimental characterization is not yet widely disseminated in the public domain, its synthesis is feasible through established chemical transformations. The presence of two distinct functional groups on the privileged 1-aminoisoquinoline scaffold provides a rich platform for the generation of diverse chemical libraries aimed at discovering and optimizing novel therapeutic agents, particularly in the ever-important class of kinase inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and holds significant promise for advancing drug discovery programs.

References

- Dao, Q. T., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

- Yadav, V., et al. (2016). recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 516-540.

- Borah, B. J., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Organic & Biomolecular Chemistry, 21(1), 35-61.

- Sharma, A., et al. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-13.

- Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

- Dey, S., et al. (2018). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 23(10), 2679.

- Craig, J. J., & Cass, W. E. (1942). Derivatives of Aminoisoquinolines. Journal of the American Chemical Society, 64(4), 783-785.

- Boyer Research. (2021, September 30). 13 - Synthesis of Isoquinolines and Quinolines. YouTube.

-

Organic Chemistry Portal. Isoquinoline synthesis. Available at: [Link].

-

Royal Society of Chemistry. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Available at: [Link].

- MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules, 29(1), 1-15.

- Química Organica. (2010, May 6). Isoquinoline synthesis.

- National Institute of Standards and Technology. (2015, March 13).

- Fisher Scientific. (2010, June 22).

- Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline.

- Google Patents. (2014). 6-and 7-amino isoquinoline compounds and methods for making and using the same.

- ACS Publications. (2023, February 13). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega.

- ResearchGate. (2025, August 6). Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline.

- Google Patents. (2002). Methods for synthesis of amino-tetrahydroisoquinoline-carboxylic acids.

- MDPI. (2021). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Molecules, 26(18), 5576.

-

PubChem. 6-Aminoisoquinoline. Available at: [Link].

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 5. US8871757B2 - 6-and 7-amino isoquinoline compounds and methods for making and using the same - Google Patents [patents.google.com]

- 6. This compound | [frontierspecialtychemicals.com]

- 7. 1374656-02-6 Cas No. | 1-Amino-6-(hydroxymethyl)isoquinoline | Apollo [store.apolloscientific.co.uk]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to (1-Aminoisoquinolin-6-yl)methanol: A Privileged Scaffold in Modern Drug Discovery

Foreword: The Strategic Importance of the 1-Aminoisoquinoline Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds."[1] The isoquinoline core is a prominent member of this group, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The 1-aminoisoquinoline motif, in particular, has garnered significant attention as a versatile template for the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[4] This guide provides a comprehensive technical overview of a representative of this class, (1-Aminoisoquinolin-6-yl)methanol (CAS Number: 1374656-02-6), for researchers, scientists, and drug development professionals. We will delve into its chemical identity, a plausible synthetic route, and its potential application as a kinase inhibitor, complete with a detailed experimental protocol for its evaluation.

Compound Profile: this compound

This compound is a substituted isoquinoline that features a critical 1-amino group, known to be a key pharmacophore for interaction with the hinge region of many protein kinases, and a 6-methanol group which can be a handle for further derivatization or can contribute to the solubility and pharmacokinetic properties of the molecule.

| Property | Value | Source |

| CAS Number | 1374656-02-6 | [5] |

| Molecular Formula | C₁₀H₁₀N₂O | Frontier Specialty Chemicals |

| Molecular Weight | 174.20 g/mol | Frontier Specialty Chemicals |

| Physical Form | Solid-Powder | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Retrosynthetic Analysis and Proposed Synthesis

The retrosynthetic analysis suggests that the target molecule can be obtained from a suitable β-phenylethylamine derivative, which in turn can be prepared from commercially available starting materials. The key steps would involve the formation of an amide, followed by cyclization and aromatization.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization.

Step 1: Synthesis of the N-acyl-β-phenylethylamine precursor

-

To a solution of the appropriately substituted β-phenylethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine (1.2 equivalents).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add the desired acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide, which can be purified by column chromatography.

Step 2: Bischler-Napieralski Cyclization

-

Dissolve the N-acyl-β-phenylethylamine from Step 1 in a suitable solvent like toluene or acetonitrile.

-

Add a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) (2-3 equivalents).

-

Heat the reaction mixture to reflux (80-110°C) for 4-8 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction by pouring it onto crushed ice.

-

Basify the aqueous solution with a strong base (e.g., NaOH) to a pH of 9-10.

-

Extract the product with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 3,4-dihydroisoquinoline.

Step 3: Aromatization and Functional Group Manipulation

-

Dissolve the crude 3,4-dihydroisoquinoline in a suitable solvent (e.g., toluene or xylene).

-

Add a dehydrogenating agent such as 10% Palladium on carbon (Pd/C).

-

Heat the mixture to reflux for 12-24 hours.

-

Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.

-

The resulting substituted 1-aminoisoquinoline can then undergo functional group transformations, such as the reduction of an ester or aldehyde at the 6-position to the required methanol group, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

-

Purify the final product, this compound, by column chromatography or recrystallization.

Application in Drug Discovery: A Potential Kinase Inhibitor

The 1-aminoisoquinoline scaffold is a well-established pharmacophore for kinase inhibition. The amino group at the C1 position often forms key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature in many kinase inhibitor-target co-crystal structures.[6][7] Derivatives of 6-substituted isoquinolin-1-amine have been specifically investigated as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK).[7][8] ROCK inhibitors are of significant therapeutic interest for a range of cardiovascular diseases, including hypertension, as well as for glaucoma and nerve injury.[6]

Given its structural features, this compound is a prime candidate for evaluation as a kinase inhibitor, potentially targeting ROCK or other kinases.

Caption: A typical workflow for evaluating a potential kinase inhibitor.

Exemplary Protocol: In Vitro ROCK1 Kinase Assay

The following is a representative protocol for determining the inhibitory activity of this compound against a specific kinase, ROCK1. This type of assay is crucial for establishing the potency of a compound and for guiding structure-activity relationship (SAR) studies.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human ROCK1 kinase.

Materials:

-

Recombinant human ROCK1 enzyme

-

Fluorescently labeled peptide substrate (e.g., a derivative of S6 ribosomal protein)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

This compound (test compound)

-

Staurosporine (positive control inhibitor)

-

384-well assay plates

-

Fluorescence polarization or similar detection instrument

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

-

Reaction Mixture Preparation: In each well of the 384-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the ROCK1 enzyme and the fluorescently labeled peptide substrate to each well.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near its Km value for ROCK1 to ensure competitive inhibition can be accurately measured.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the extent of substrate phosphorylation. For an IMAP (Immobilized Metal Affinity-based Phosphorescence) assay, this involves adding binding beads that selectively bind to the phosphorylated substrate, leading to a change in fluorescence polarization.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

This compound represents a valuable chemical entity within the medicinally significant class of 1-aminoisoquinolines. While specific biological data for this compound is not yet in the public domain, its structural similarity to known kinase inhibitors, particularly ROCK inhibitors, makes it a compelling candidate for further investigation. The proposed synthetic route provides a practical approach to obtaining this compound for research purposes. The detailed kinase assay protocol offers a clear roadmap for its biological evaluation. Future studies should focus on the synthesis and in vitro profiling of this compound against a panel of kinases to determine its potency and selectivity. Subsequent structure-activity relationship studies, exploring modifications at the 6-position and on the amino group, could lead to the discovery of novel and potent therapeutic agents.

References

-

Ray, P., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1084-1088. [Link]

-

Ray, P., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 87-91. [Link]

- Google Patents. (2013). 6-aminoisoquinoline compounds. US8455647B2.

-

Chithra, M., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 14(7), 1199-1245. [Link]

- Google Patents. (2018). Methods for the preparation of 6-aminoisoquinoline. WO2018125548A1.

-

Yuan, X., et al. (2011). Synthesis of mono-substituted derivatives of 6-aminoquinoline. Chinese Chemical Letters, 22(4), 395-398. [Link]

-

ResearchGate. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

Li, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry, 15(5), 1314-1321. [Link]

- Google Patents. (1990).

- Google Patents. (2014). 6- and 7-amino isoquinoline compounds and methods for making and using the same. US8871757B2.

-

ResearchGate. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

DrugCentral. 6-amino-isoquinoline. [Link]

- Google Patents. (1978).

-

ResearchGate. (2021). Enantioselective Total Synthesis of ROCK-inhibitor (S)-Netarsudil (Rhopressa) via Asymmetric Organocatalysis. [Link]

-

Journal of the American Chemical Society. (1953). Derivatives of Aminoisoquinolines1. [Link]

-

PubChem. 6-Aminoisoquinoline. [Link]

-

MDPI. (2022). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

-

ResearchGate. (2007). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

-

PubChem. Isoquinolin-8-amine. [Link]

-

PubChem. 1-Aminoisoquinolin-6-ol. [Link]

-

MDPI. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. [Link]

-

PubMed. (2020). Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate. [Link]

-

ResearchGate. (2023). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1,6-naphthyridinone-based MET kinase inhibitor bearing quinoline moiety as promising antitumor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | [frontierspecialtychemicals.com]

- 5. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

(1-Aminoisoquinolin-6-yl)methanol: A Technical Guide and Scientific Dossier for Drug Discovery Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of (1-Aminoisoquinolin-6-yl)methanol, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct experimental literature on this specific molecule is limited, this document compiles and extrapolates from established data on closely related analogues to present a scientifically robust dossier.

Introduction: The Significance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] The introduction of an amino group at the 1-position and a methanol group at the 6-position creates a unique trifunctional molecule with the potential for diverse chemical modifications and biological interactions. The 6-aminoisoquinoline moiety, in particular, is a key component in several kinase inhibitors, highlighting the potential of this class of compounds in oncology, inflammation, and other disease areas.[2] This guide will delve into the specifics of the this compound structure, offering insights into its synthesis, characterization, and prospective utility in drug discovery programs.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring an isoquinoline nucleus substituted with a primary amine at the C1 position and a hydroxymethyl group at the C6 position.

| Property | Value | Source |

| IUPAC Name | This compound | Frontier Specialty Chemicals |

| CAS Number | 1374656-02-6 | Frontier Specialty Chemicals |

| Molecular Formula | C₁₀H₁₀N₂O | Frontier Specialty Chemicals |

| Molecular Weight | 174.199 g/mol | Frontier Specialty Chemicals |

| SMILES | NC1=NC=CC2=C1C=CC(CO)=C2 | Frontier Specialty Chemicals |

| Predicted Melting Point | >200 °C (decomposition) | |

| Predicted Solubility | Soluble in DMSO and methanol | |

| Predicted pKa | Amine (NH₂): ~7.5, Alcohol (OH): ~15 |

Note: Predicted values are based on the analysis of structurally related compounds and computational models.

Caption: 2D structure of this compound.

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Approach

Step 1: Synthesis of 6-Cyanoisoquinoline from 6-Bromoisoquinoline

This step involves a nucleophilic substitution reaction to replace the bromine atom with a cyano group.

-

To a solution of 6-bromoisoquinoline (1.0 eq) in a suitable solvent such as DMF or NMP, add copper(I) cyanide (1.2 eq).

-

Heat the reaction mixture at reflux (typically 150-190 °C) for several hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium cyanide or ammonia to quench and dissolve copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-cyanoisoquinoline.

Step 2: Hydrolysis of 6-Cyanoisoquinoline to Isoquinoline-6-carboxylic acid

The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

-

Suspend 6-cyanoisoquinoline (1.0 eq) in an aqueous solution of a strong acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH).

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

If using acidic conditions, cool the reaction mixture and collect the precipitated product by filtration.

-

If using basic conditions, cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry to yield isoquinoline-6-carboxylic acid.

Step 3: Reduction of Isoquinoline-6-carboxylic acid to (Isoquinolin-6-yl)methanol

The carboxylic acid is reduced to the corresponding primary alcohol.

-

Suspend isoquinoline-6-carboxylic acid (1.0 eq) in a dry aprotic solvent such as THF under an inert atmosphere (e.g., argon or nitrogen).

-

Carefully add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cautiously quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Filter the resulting suspension and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain (isoquinolin-6-yl)methanol.

Step 4: Amination of (Isoquinolin-6-yl)methanol to this compound

This is a critical step involving the introduction of the amino group at the C1 position, which can be challenging. A potential route is via a Chichibabin-type amination or a nucleophilic aromatic substitution on an activated precursor. A more plausible route involves the amination of a 1-halo-isoquinoline derivative.

A proposed two-step sequence from (isoquinolin-6-yl)methanol:

-

Halogenation at C1: (Isoquinolin-6-yl)methanol can be converted to its N-oxide, which can then be treated with a halogenating agent like POCl₃ to introduce a chlorine atom at the C1 position.

-

Nucleophilic Substitution: The resulting 1-chloro-(isoquinolin-6-yl)methanol can then be subjected to amination using a source of ammonia (e.g., ammonia in a sealed tube or ammonium hydroxide with a copper catalyst) to yield the final product, this compound.

Structural Elucidation and Spectroscopic Profile (Predicted)

Due to the absence of published experimental data, the following spectroscopic characteristics are predicted based on the analysis of the molecule's structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound in a solvent like DMSO-d₆ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.5 | s | -CH₂-OH |

| ~5.5 | t | -CH₂-OH |

| ~6.5 | br s | -NH ₂ |

| ~7.0-8.5 | m | Aromatic Protons (H3, H4, H5, H7, H8) |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is predicted to exhibit the following resonances:

| Chemical Shift (δ, ppm) | Assignment |

| ~60 | -C H₂-OH |

| ~100-150 | Aromatic and Heterocyclic Carbons |

| ~160 | C1 (attached to NH₂) |

Mass Spectrometry (Predicted)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would be expected to involve the loss of a hydroxyl radical (·OH) to give a fragment at m/z = 157, and the loss of the entire hydroxymethyl group (·CH₂OH) to give a fragment at m/z = 143.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H and O-H stretching (broad) |

| 3100-3000 | Aromatic C-H stretching |

| 1650-1600 | C=N and C=C stretching |

| 1050-1000 | C-O stretching |

Potential Applications in Drug Discovery

The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors.

Caption: Potential mechanism of action via kinase inhibition.

The primary amine at the C1 position can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. The methanol group at the C6 position provides a handle for further derivatization to improve potency, selectivity, and pharmacokinetic properties. The isoquinoline ring system itself can participate in π-stacking interactions within the ATP-binding pocket.

Potential therapeutic areas for derivatives of this compound include:

-

Oncology: Targeting kinases that are dysregulated in various cancers.

-

Inflammatory Diseases: Inhibiting kinases involved in inflammatory signaling pathways.

-

Neurodegenerative Diseases: Modulating the activity of kinases implicated in neuronal cell death and dysfunction.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. This technical guide has provided a comprehensive overview of its structure, a plausible synthetic strategy, and its potential as a scaffold for the development of novel kinase inhibitors. Future research should focus on the successful synthesis and full experimental characterization of this molecule. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, will be crucial in optimizing its biological activity and developing lead compounds for further preclinical and clinical investigation. The insights provided in this dossier are intended to catalyze such efforts and accelerate the discovery of new medicines based on the 1-aminoisoquinoline framework.

References

- Google Patents. US8455647B2 - 6-aminoisoquinoline compounds.

-

PubChem. 6-Aminoisoquinoline. [Link]

- Google Patents.

-

PubChem. 5-Aminoisoquinoline. [Link]

-

PubMed. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

-

MDPI. Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. [Link]

-

PubMed. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. [Link]

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

-

PubChem. 1-Methylisoquinoline. [Link]

-

MDPI. Synthesis, Half-Wave Potentials and Antiproliferative Activity of 1-Aryl-substituted Aminoisoquinolinequinones. [Link]

-

ResearchGate. Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. [Link]

-

National Center for Biotechnology Information. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. [Link]

-

National Center for Biotechnology Information. Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

-

French-Ukrainian Journal of Chemistry. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. [Link]

-

ResearchGate. An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. [Link]

-

Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

-

ResearchGate. Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. [Link]

-

PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]

-

MDPI. Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. [Link]

-

MDPI. New 6′-Amino-5′-cyano-2-oxo-1,2-dihydro-1′H-spiro[indole-3,4′-pyridine]-3′-carboxamides: Synthesis, Reactions, Molecular Docking Studies and Biological Activity. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (1-Aminoisoquinolin-6-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(1-Aminoisoquinolin-6-yl)methanol is a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural motif, featuring a 1-aminoisoquinoline core functionalized with a hydroxymethyl group at the 6-position, makes it an attractive building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of a plausible and efficient synthetic route to this compound, along with a detailed analysis of its characterization using modern spectroscopic techniques. The methodologies and insights presented herein are intended to empower researchers in their efforts to synthesize and utilize this valuable compound in the development of next-generation pharmaceuticals.

Introduction: The Significance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in a wide array of natural products and synthetic molecules exhibiting diverse pharmacological activities. The introduction of an amino group at the 1-position of the isoquinoline ring system imparts unique electronic and steric properties, often leading to enhanced biological activity and target engagement. Furthermore, the presence of a versatile hydroxymethyl group at the 6-position provides a handle for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The strategic combination of these functionalities in this compound makes it a highly valuable intermediate for the synthesis of compounds targeting a range of diseases.

Proposed Synthesis of this compound

While this compound is commercially available from suppliers such as Apollo Scientific[1][2], understanding its synthesis is crucial for researchers who may need to produce it in-house, create derivatives, or scale up its production. A plausible and efficient multi-step synthesis is proposed, starting from the readily available 6-methylisoquinoline. This synthetic strategy is designed to be robust and adaptable, allowing for modifications to suit specific laboratory conditions and requirements.

DOT Script for Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Step 1: Oxidation of 6-Methylisoquinoline to Isoquinoline-6-carboxylic acid

The initial step involves the oxidation of the methyl group of 6-methylisoquinoline to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A common and effective method is the use of potassium permanganate (KMnO₄) in a basic aqueous solution, followed by acidification. Alternatively, selenium dioxide (SeO₂) can be employed for a more selective oxidation.

Protocol:

-

To a stirred solution of 6-methylisoquinoline (1.0 eq) in a mixture of pyridine and water, add potassium permanganate (3.0-4.0 eq) portion-wise, maintaining the temperature below 50 °C.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate.

-

Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

-

The white precipitate of isoquinoline-6-carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 2: Esterification to Methyl isoquinoline-6-carboxylate

To facilitate the subsequent amination step and improve solubility in organic solvents, the carboxylic acid is converted to its methyl ester. A standard and efficient method is the Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid or by using thionyl chloride.

Protocol:

-

Suspend isoquinoline-6-carboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.5-2.0 eq).

-

Remove the ice bath and stir the reaction mixture at room temperature for several hours, then heat to reflux until the reaction is complete (monitored by TLC).

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl isoquinoline-6-carboxylate, which can be purified by column chromatography if necessary.

Step 3: Amination via the Chichibabin Reaction

The introduction of the amino group at the 1-position is a key transformation. The Chichibabin reaction, which involves the amination of nitrogen-containing heterocycles using sodium amide (NaNH₂), is a classic and effective method for this purpose.[3][4][5][6][7] The reaction proceeds via a nucleophilic substitution of a hydride ion.

Protocol:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl isoquinoline-6-carboxylate (1.0 eq) in anhydrous toluene or xylene.

-

Carefully add sodium amide (2.0-3.0 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas and a color change.

-

After the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, methyl 1-aminoisoquinoline-6-carboxylate, can be purified by column chromatography on silica gel.

Step 4: Reduction to this compound

The final step is the reduction of the methyl ester to the corresponding primary alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation. The reaction should be carried out in an anhydrous aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

Protocol:

-

To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methyl 1-aminoisoquinoline-6-carboxylate (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization or column chromatography to afford a solid with a purity of ≥95%.[2]

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity and purity. The following section details the expected spectroscopic data based on its structure and data from analogous compounds.

Physical Properties

| Property | Value | Source |

| CAS Number | 1374656-02-6 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O | [2] |

| Molecular Weight | 174.20 g/mol | [2] |

| Appearance | Solid-Powder | [2] |

| Purity | ≥95% | [1][2] |

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0-8.2 | d | 1H | H-8 | The proton at position 8 is expected to be a doublet due to coupling with H-7 and will be downfield due to the anisotropic effect of the heterocyclic ring. |

| ~7.8-8.0 | d | 1H | H-4 | The proton at position 4 is a doublet due to coupling with H-3 and is deshielded by the adjacent nitrogen atom. |

| ~7.5-7.7 | dd | 1H | H-7 | The proton at position 7 will appear as a doublet of doublets due to coupling with H-8 and H-5. |

| ~7.3-7.5 | d | 1H | H-5 | The proton at position 5 is a doublet due to coupling with H-7. |

| ~6.8-7.0 | d | 1H | H-3 | The proton at position 3 is a doublet due to coupling with H-4. |

| ~6.5-6.7 | br s | 2H | -NH₂ | The amino protons typically appear as a broad singlet. The chemical shift can vary with concentration and solvent. |

| ~5.2-5.4 | t | 1H | -OH | The hydroxyl proton will likely appear as a triplet due to coupling with the adjacent methylene protons. This signal may broaden or exchange with D₂O. |

| ~4.6-4.8 | d | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group will be a doublet due to coupling with the hydroxyl proton. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158-160 | C-1 | The carbon bearing the amino group is significantly deshielded. |

| ~140-142 | C-8a | A quaternary carbon in the aromatic system. |

| ~138-140 | C-6 | The carbon attached to the hydroxymethyl group. |

| ~130-132 | C-4a | A quaternary carbon at the ring junction. |

| ~128-130 | C-8 | Aromatic CH carbon. |

| ~125-127 | C-4 | Aromatic CH carbon deshielded by the nitrogen. |

| ~122-124 | C-5 | Aromatic CH carbon. |

| ~120-122 | C-7 | Aromatic CH carbon. |

| ~105-107 | C-3 | Aromatic CH carbon adjacent to the nitrogen. |

| ~62-64 | -CH₂OH | The carbon of the hydroxymethyl group. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) in positive mode is expected to be effective.

Expected Data (ESI-MS):

| m/z | Ion |

| 175.08 | [M+H]⁺ |

| 197.06 | [M+Na]⁺ |

Plausible Fragmentation Pattern (MS/MS of [M+H]⁺):

-

Loss of H₂O (18 Da): A common fragmentation for alcohols, leading to a fragment at m/z 157.07.

-

Loss of CH₂OH (31 Da): Cleavage of the hydroxymethyl group, resulting in a fragment at m/z 144.07, corresponding to the 1-aminoisoquinoline radical cation.

-

Loss of NH₃ (17 Da): Loss of the amino group, giving a fragment at m/z 158.07.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, hydroxyl, and aromatic moieties.

Expected IR Absorption Bands (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| 1640-1600 | Strong | N-H scissoring and C=N stretching |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| 1050-1000 | Strong | C-O stretching of the primary alcohol |

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on the information from suppliers, the compound is associated with the following hazard statements: H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

This technical guide has outlined a plausible and detailed synthetic route for the preparation of this compound, a valuable building block in drug discovery. Furthermore, a comprehensive characterization profile, including predicted NMR, MS, and IR data, has been provided to aid researchers in the identification and quality control of this compound. The information presented herein serves as a practical resource for scientists and professionals in the field of medicinal chemistry, facilitating the synthesis and application of this important isoquinoline derivative in the pursuit of novel therapeutic agents.

References

- Chichibabin, A. E. (1914). J. Russ. Phys. Chem. Soc., 46, 1216.

- Google Patents. (n.d.). US5003069A - Chichibabin reaction.

- Google Patents. (n.d.). US4386209A - Chichibabin reaction.

-

National Center for Biotechnology Information. (n.d.). 5-Aminoisoquinoline. PubChem. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Aminoisoquinoline. PubChem. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoquinoline. PubChem. Retrieved January 19, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]

- Patai, S. (Ed.). (1975). The Chemistry of the Hydrazo, Azo and Azoxy Groups. John Wiley & Sons.

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra of... Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for amination of quinoline- and isoquinoline-N-oxides. Retrieved January 19, 2026, from [Link]

-

Scientific Update. (2018, November 26). The Chichibabin amination reaction. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). 1-Aminoisoquinoline [1H NMR]. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Chichibabin reaction. Retrieved January 19, 2026, from [Link]

-

YouTube. (2017, December 2). Chichibabin reaction/Amination. Retrieved January 19, 2026, from [Link]

Sources

- 1. 1374656-02-6 Cas No. | 1-Amino-6-(hydroxymethyl)isoquinoline | Apollo [store.apolloscientific.co.uk]

- 2. 1-Amino-6-(hydroxymethyl)isoquinoline | 1374656-02-6 [sigmaaldrich.com]

- 3. US5003069A - Chichibabin reaction - Google Patents [patents.google.com]

- 4. US4386209A - Chichibabin reaction - Google Patents [patents.google.com]

- 5. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 6. scientificupdate.com [scientificupdate.com]

- 7. m.youtube.com [m.youtube.com]

(1-Aminoisoquinolin-6-yl)methanol: A Versatile Intermediate for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Aminoisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and analgesic properties.[1] Within this class, the 1-aminoisoquinoline motif has garnered significant attention, particularly in the development of kinase inhibitors.[2] This is due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases. The strategic placement of various substituents on the isoquinoline ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

(1-Aminoisoquinolin-6-yl)methanol emerges as a particularly valuable synthetic intermediate. The primary amino group at the 1-position serves as a crucial anchor for kinase hinge binding, while the hydroxymethyl group at the 6-position offers a versatile handle for further chemical elaboration. This functional group can be used to improve solubility, introduce additional points of interaction with the target protein, or attach linkers for the development of probes or antibody-drug conjugates. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, empowering researchers to leverage this key intermediate in their drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1374656-02-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂O | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥95% (as commercially available) | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

Proposed Synthetic Routes to this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the molecule at key functional groups. The primary alcohol can be derived from the reduction of a carboxylic acid or an ester. The 1-amino group can be introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom. This leads to a key intermediate, a 1-chloro-isoquinoline-6-carboxylic acid derivative.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

This proposed synthesis starts from a commercially available substituted benzaldehyde and proceeds through the construction of the isoquinoline core, followed by functional group manipulations to install the desired amino and hydroxymethyl groups.

Step 1: Synthesis of 6-Substituted Isoquinoline via Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classic and reliable method for constructing the isoquinoline scaffold from a benzaldehyde and an aminoacetal.[3]

-

Reaction: 4-Substituted benzaldehyde reacts with aminoacetaldehyde diethyl acetal to form a Schiff base, which then undergoes acid-catalyzed cyclization to yield the 6-substituted isoquinoline. The choice of substituent at the 4-position of the benzaldehyde will determine the functional group at the 6-position of the isoquinoline, which will be later converted to the hydroxymethyl group. A plausible starting material would be 4-cyanobenzaldehyde or 4-(methoxycarbonyl)benzaldehyde.

Step 2: Conversion to 1-Chloroisoquinoline-6-carboxylic acid

This step involves the introduction of a chlorine atom at the 1-position, which will serve as a leaving group for the subsequent amination, and the conversion of the 6-substituent to a carboxylic acid.

-

Protocol for Chlorination: The 6-substituted isoquinoline can be converted to its N-oxide by treatment with an oxidizing agent like m-CPBA. The resulting isoquinoline N-oxide can then be treated with phosphoryl chloride (POCl₃) to furnish the 1-chloroisoquinoline derivative.[4]

-

Protocol for Hydrolysis: If starting from 4-cyanobenzaldehyde, the nitrile group at the 6-position of the 1-chloroisoquinoline can be hydrolyzed to a carboxylic acid under acidic or basic conditions. If starting from 4-(methoxycarbonyl)benzaldehyde, the ester can be hydrolyzed to the carboxylic acid.

Step 3: Amination of 1-Chloroisoquinoline-6-carboxylic acid

The 1-chloro substituent is then displaced by an amino group.

-

Protocol: The 1-chloroisoquinoline-6-carboxylic acid can be reacted with a source of ammonia, such as aqueous or gaseous ammonia, in a suitable solvent and under elevated temperature and pressure in a sealed vessel. This nucleophilic aromatic substitution reaction yields 1-aminoisoquinoline-6-carboxylic acid.

Step 4: Reduction of the Carboxylic Acid to the Primary Alcohol

The final step is the reduction of the carboxylic acid at the 6-position to the desired hydroxymethyl group.

-

Protocol: 1-Aminoisoquinoline-6-carboxylic acid can be reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an appropriate solvent like tetrahydrofuran (THF). Careful workup is required to quench the excess reducing agent and isolate the final product, this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

The bifunctional nature of this compound makes it a highly attractive building block in drug discovery.

Role in Kinase Inhibitor Synthesis

The 1-aminoisoquinoline core is a well-established hinge-binding motif in a variety of kinase inhibitors.[2] The primary amino group can act as a hydrogen bond donor and acceptor, effectively anchoring the inhibitor to the kinase hinge region. The 6-hydroxymethyl group can be exploited in several ways:

-

Improving Physicochemical Properties: The introduction of a polar hydroxyl group can enhance the aqueous solubility of the final compound, a critical parameter for oral bioavailability.

-

Vector for Further Functionalization: The primary alcohol can be readily derivatized to introduce a wide range of functional groups. For example, it can be etherified or esterified to probe for additional interactions in the solvent-exposed region of the ATP-binding pocket, potentially leading to increased potency and selectivity.

-

Attachment of Linkers: The hydroxyl group provides a convenient attachment point for linkers used in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted protein degraders, a rapidly growing area of therapeutic research.

Illustrative Synthetic Application

As a hypothetical example, this compound can be used as a key intermediate in the synthesis of a novel kinase inhibitor. The primary amino group can be acylated or coupled with a suitable heterocyclic partner to build out the core of the inhibitor. The 6-hydroxymethyl group can then be modified, for instance, by etherification with a solubilizing group or a fragment that targets a specific sub-pocket of the kinase.

Caption: General workflow for the application of this compound in kinase inhibitor synthesis.

Conclusion and Future Outlook

This compound represents a strategically important and versatile intermediate for the synthesis of novel and potent bioactive molecules, particularly in the realm of kinase inhibitors. Its bifunctional nature allows for both the crucial hinge-binding interactions through the 1-amino group and diverse opportunities for further molecular elaboration via the 6-hydroxymethyl group. While a direct published synthesis is not yet prominent, this guide has outlined a logical and feasible synthetic strategy based on well-established chemical transformations. As the demand for highly specific and potent kinase inhibitors continues to grow, the utility of well-designed synthetic intermediates like this compound is expected to increase significantly, paving the way for the discovery of next-generation therapeutics.

References

- Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.

- Google Patents. (2014). US8871757B2 - 6- and 7-amino isoquinoline compounds and methods for making and using the same.

- Google Patents. (2018). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.

- Google Patents. (1990). EP0393926A1 - 1-Aminoisoquinoline derivatives.

-

MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Available: [Link]

-

PubMed. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Available: [Link]

- Google Patents. (2024). US20240002322A1 - Method for preparing intermediate for synthesis of sphingosine-1-phosphate receptor agonist.

-

PubMed Central. (2014). Hydroxymethylation of DNA: an epigenetic marker. Available: [Link]

-

PubChem. 5-Aminoisoquinoline. Available: [Link]

-

MDPI. (2018). Synthesis of 8-Aminoquinoline Amides of Ursonic and Oleanonic Acid. Available: [Link]

- Google Patents. (2013). US8455647B2 - 6-aminoisoquinoline compounds.

-

Royal Society of Chemistry. (2016). A study of 1-(hydroxymethyl)isoquinoline as a new member of the photoremovable protecting groups. Available: [Link]

-

PubMed Central. (2017). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Available: [Link]

-

PubMed. (2021). Ten-eleven translocation 1 mediated-DNA hydroxymethylation is required for myelination and remyelination in the mouse brain. Available: [Link]

-

ResearchGate. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Available: [Link]

-

PubMed Central. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Available: [Link]

-

ResearchGate. (2010). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Available: [Link]

- Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

-

PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. Available: [Link]

-

PubChem. Isoquinoline, 1-chloro-. Available: [Link]

Sources

- 1. 1374656-02-6 Cas No. | 1-Amino-6-(hydroxymethyl)isoquinoline | Apollo [store.apolloscientific.co.uk]

- 2. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

(1-Aminoisoquinolin-6-yl)methanol: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry

Abstract

The isoquinoline core is a cornerstone in the architecture of pharmacologically active molecules, lending its rigid, bicyclic framework to a multitude of therapeutic agents. Within this esteemed class, 1-aminoisoquinoline derivatives have emerged as particularly fruitful scaffolds, underpinning the development of potent enzyme inhibitors for a range of diseases. This technical guide focuses on a specific, yet underexplored, member of this family: (1-Aminoisoquinolin-6-yl)methanol. While direct literature on this exact molecule is sparse, this document will synthesize a comprehensive overview of its potential role in medicinal chemistry. By examining the established biological activities of the 1-aminoisoquinoline core, the influence of substitutions at the 6-position, and the specific contributions of the hydroxymethyl functional group, we will construct a predictive framework for its utility. This guide is intended for researchers, scientists, and drug development professionals, providing a foundational understanding and a roadmap for the future investigation of this compound as a valuable building block in modern drug discovery.

The 1-Aminoisoquinoline Scaffold: A Privileged Motif in Drug Design

The 1-aminoisoquinoline moiety is a versatile and highly valued pharmacophore in medicinal chemistry.[1] Its rigid structure provides a well-defined orientation for appended functional groups to interact with biological targets. The presence of the amino group at the 1-position is particularly significant, as it can be readily modified to introduce a variety of substituents, allowing for the fine-tuning of a molecule's physicochemical properties and biological activity.[1]

Derivatives of 1-aminoisoquinoline have demonstrated a broad spectrum of biological activities, including:

-

Anticancer Properties: By targeting specific kinases involved in cancer cell proliferation.[1]

-

Antimicrobial and Antifungal Activity. [1]

-

Anti-inflammatory Effects. [1]

-

Neuroprotective Capabilities: Protecting neuronal cells from oxidative stress.[1]

This wide range of activities underscores the importance of the 1-aminoisoquinoline scaffold as a starting point for the development of novel therapeutics.

Strategic Importance of Substitution at the 6-Position

The substitution pattern on the isoquinoline ring plays a critical role in determining the biological activity and target selectivity of its derivatives. The 6-position, in particular, has been a focal point for medicinal chemists seeking to optimize the therapeutic potential of this scaffold.

Studies on 6-substituted indolizinoquinolinediones, for instance, have revealed that modifications at this position can significantly impact their activity as DNA topoisomerase I inhibitors.[2][3] The introduction of various side chains at the C-6 position has been shown to modulate the potency and cytotoxicity of these compounds, highlighting the sensitivity of this position to structural changes.[2][3]

The Role of the Hydroxymethyl Group: A Key to Enhanced Bioactivity

The introduction of a hydroxymethyl (-CH₂OH) group can have a profound impact on the pharmacological profile of a drug candidate. This small, polar functional group can influence several key properties:

-

Solubility: The hydroxyl group can participate in hydrogen bonding, often leading to improved aqueous solubility, a crucial factor for drug delivery and bioavailability.

-

Target Binding: The ability to act as both a hydrogen bond donor and acceptor allows the hydroxymethyl group to form specific and strong interactions with amino acid residues in the binding pocket of a target protein.

-

Metabolic Stability: While hydroxyl groups can be sites of metabolism (e.g., glucuronidation), their introduction can also block other, less favorable metabolic pathways, potentially improving the pharmacokinetic profile of a compound.

In the context of kinase inhibitors, the strategic placement of a hydroxymethyl group can lead to enhanced potency and selectivity.

Potential Therapeutic Applications of this compound

Based on the established activities of related compounds, this compound is a promising candidate for investigation in several therapeutic areas. Two particularly relevant areas are its potential as a Rho-kinase (ROCK) inhibitor and as a Poly(ADP-ribose) polymerase (PARP) inhibitor.

Rho-Kinase (ROCK) Inhibition

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton. Their over-activation is implicated in a variety of cardiovascular diseases, including hypertension and vasospasm. The isoquinoline derivative fasudil is a clinically approved ROCK inhibitor.[4][5]

Hypothesized Mechanism of Action as a ROCK Inhibitor:

This compound, by virtue of its 1-aminoisoquinoline core, could act as an ATP-competitive inhibitor of ROCK. The hydroxymethyl group at the 6-position could form key hydrogen bond interactions within the ATP-binding pocket, enhancing its affinity and selectivity.

Caption: Hypothesized ROCK signaling pathway and the inhibitory role of this compound.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are central to the DNA damage response. PARP inhibitors have emerged as a successful class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several PARP inhibitors feature a core scaffold that mimics the nicotinamide moiety of NAD+, and the isoquinolinone scaffold has been successfully employed in the design of potent PARP inhibitors.[6][7]

Hypothesized Mechanism of Action as a PARP Inhibitor:

The 1-aminoisoquinoline core of this compound could serve as a pharmacophore that occupies the nicotinamide-binding pocket of PARP. The hydroxymethyl group could provide an additional hydrogen bonding interaction, contributing to the overall binding affinity.

Caption: Proposed mechanism of PARP inhibition by this compound.

Synthesis and Characterization

Proposed Synthetic Protocol

A potential synthetic approach could involve the construction of the 1-aminoisoquinoline core followed by functionalization at the 6-position, or the use of a pre-functionalized starting material.

Example Retro-synthesis:

Caption: A simplified retrosynthetic analysis for this compound.

Step-by-Step Protocol (Hypothetical):

-

Synthesis of a 6-substituted isoquinoline precursor: This could be achieved through various methods, such as the Pomeranz–Fritsch reaction or a transition-metal-catalyzed cyclization, starting from an appropriately substituted benzene derivative. A 6-bromo or 6-ester substituted isoquinoline would be a versatile intermediate.

-

Introduction of the 1-amino group: This can be accomplished through methods like a Chichibabin amination or a nucleophilic aromatic substitution on a 1-halo-isoquinoline precursor.

-

Functionalization at the 6-position: If starting with a 6-bromo derivative, a palladium-catalyzed cross-coupling reaction could be employed to introduce a hydroxymethyl group or a precursor that can be readily converted to it. Alternatively, a 6-ester substituted isoquinoline could be reduced to the corresponding alcohol.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a panel of standard analytical techniques:

| Technique | Purpose |

| NMR Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., -OH, -NH₂). |

In Vitro Biological Evaluation: A Proposed Workflow

To validate the therapeutic potential of this compound, a systematic in vitro evaluation is essential.

Caption: A proposed workflow for the in vitro biological evaluation of this compound.

Experimental Protocols:

-

Enzyme Inhibition Assays: Commercially available kits can be used to determine the IC₅₀ values against target enzymes like ROCK and PARP.

-

Cell Proliferation Assays: The effect of the compound on the growth of relevant cancer cell lines (e.g., those with BRCA mutations for PARP inhibition) can be assessed using assays such as the MTT or CellTiter-Glo assay.

-

Western Blotting: To probe the downstream effects of target inhibition, for example, by measuring the phosphorylation status of ROCK substrates or the levels of PARP cleavage.

-

In Vitro ADME Assays: Early assessment of drug-like properties, including metabolic stability in liver microsomes and potential for cytotoxicity in non-cancerous cell lines.

Conclusion and Future Directions

This compound represents a molecule of significant, albeit currently underexplored, potential in medicinal chemistry. By leveraging the established pharmacological importance of the 1-aminoisoquinoline scaffold and the strategic influence of substitution at the 6-position, this compound emerges as a compelling candidate for investigation as a kinase or PARP inhibitor. The presence of the hydroxymethyl group is anticipated to confer favorable physicochemical and pharmacokinetic properties.

Future research should focus on the development of a robust synthetic route to this compound and its derivatives, followed by a comprehensive in vitro and in vivo evaluation to validate the hypotheses presented in this guide. Structure-activity relationship (SAR) studies, guided by computational modeling, will be instrumental in optimizing the potency and selectivity of this promising scaffold. The exploration of this compound and its analogues could pave the way for the discovery of novel and effective therapeutic agents for a range of human diseases.

References

Sources

- 1. Buy 1-Aminoisoquinoline | 1532-84-9 [smolecule.com]

- 2. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 6-substituted indolizinoquinolinediones as catalytic DNA topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinolinone-Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery of Novel Kinase Inhibitors Using Isoquinoline Scaffolds

Introduction: The Convergence of Target and Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] The search for small molecules that can selectively modulate kinase activity has been a relentless pursuit. Within this landscape, the isoquinoline scaffold has emerged as a "privileged structure"—a molecular framework with an innate proclivity for binding to a wide array of biological targets, most notably the highly conserved ATP-binding site of kinases.[2][3]

The journey of isoquinoline-based kinase inhibitors began serendipitously in the early 1980s with Hiroyoshi Hidaka's investigation of calmodulin antagonists, which led to the landmark discovery of the "H-series" of isoquinoline sulfonamides.[4] These compounds were the first to demonstrate that the ATP pocket of kinases could be effectively targeted, paving the way for decades of kinase inhibitor development.[4] This guide provides a technical deep-dive into the core principles, experimental workflows, and optimization strategies that underpin the successful discovery of novel kinase inhibitors built upon this versatile and potent scaffold. We will explore not just the "what" and "how," but the fundamental "why" behind the critical decisions in a kinase inhibitor discovery campaign.

Part 1: The Isoquinoline Core - A Mechanistic Perspective